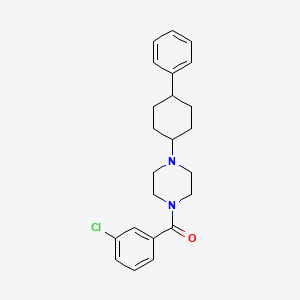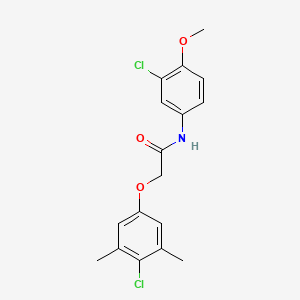
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine, also known as FPMPA, is a chemical compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s and has since been the subject of scientific research due to its potential applications in the fields of neuroscience and pharmacology. In
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has been the subject of scientific research due to its potential applications in the fields of neuroscience and pharmacology. It has been shown to act as a selective antagonist of the GABA-A receptor, which is an important neurotransmitter in the brain. This makes 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine a potential tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
Mécanisme D'action
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine acts as a selective antagonist of the GABA-A receptor, which is a type of ionotropic receptor that is widely distributed throughout the central nervous system. When GABA binds to the receptor, it causes an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine blocks this inhibitory effect of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and cause convulsions at high doses. It has also been shown to have anxiogenic effects, meaning that it can induce anxiety-like behaviors in animals. These effects are thought to be due to the blockade of GABA-A receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the GABA-A receptor, meaning that it can be used to study the role of this receptor in various physiological and pathological conditions. However, one limitation is that it can cause convulsions at high doses, which can be problematic for some experiments. Additionally, the anxiogenic effects of 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine can complicate the interpretation of some behavioral experiments.
Orientations Futures
There are a number of future directions for research on 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine. One area of interest is the role of GABA-A receptors in various neurological and psychiatric disorders, such as anxiety disorders, epilepsy, and schizophrenia. 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine could be used as a tool to study the role of these receptors in these conditions. Additionally, there is interest in developing new drugs that target GABA-A receptors, and 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine could be used as a starting point for drug development. Finally, there is interest in developing new methods for synthesizing 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine and related compounds, which could lead to new insights into the structure-activity relationships of these compounds.
Méthodes De Synthèse
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine can be synthesized using a multi-step process that involves the reaction of 2-fluoroacetophenone with methylamine and pyridine. The resulting intermediate is then reduced to form 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine. This synthesis method has been well-established in the scientific literature and has been used to produce 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine for research purposes.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-12(10-13-6-2-3-8-15(13)16)18-11-14-7-4-5-9-17-14/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMZBJVXKLTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)


![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6056917.png)

